molecular formula C16H19N3O2 B2837246 N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1206999-89-4

N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2837246
CAS No.: 1206999-89-4
M. Wt: 285.347
InChI Key: HQVJFDCGJPZFPZ-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced via alkylation reactions using benzyl halides and ethyl halides, respectively, in the presence of a base such as sodium hydride or potassium carbonate.

    Amidation: The final step involves the formation of the amide bond through the reaction of the pyridazinone derivative with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridazinone ring or the benzyl/ethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)acetamide
  • N-benzyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)propanamide
  • N-phenyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide

Uniqueness

N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties for various applications.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-(6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-18(12-14-8-5-4-6-9-14)16(21)13(2)19-15(20)10-7-11-17-19/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVJFDCGJPZFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(C)N2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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